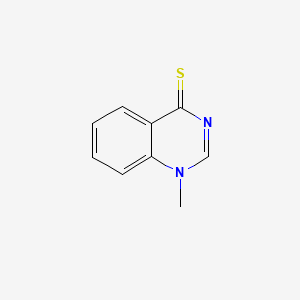
Ponceau 3R free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ponceau 3R free acid, also known as C.I. Food Red 6, is an azo dye that was once used as a red food colorant . It belongs to the family of Ponceau dyes, which are named after the French word for "poppy-colored" . The compound has a molecular formula of C19H16N2Na2O7S2 and a molar mass of 494.44 g·mol−1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ponceau 3R free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Ponceau 3R free acid has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
Mécanisme D'action
The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .
Comparaison Avec Des Composés Similaires
Ponceau 3R free acid is part of a family of azo dyes, which include:
Ponceau 4R: Another red azo dye used in food and textile industries.
Ponceau S: Commonly used in staining proteins in Western blotting and other assays.
Ponceau SX: Used in similar applications as Ponceau 3R but with different spectral properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct spectral properties and reactivity compared to other Ponceau dyes. Its ability to form stable complexes with proteins and its use in various analytical techniques highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
25738-43-6 |
|---|---|
Formule moléculaire |
C19H18N2O7S2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28) |
Clé InChI |
OQQYJPVCDFFEIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


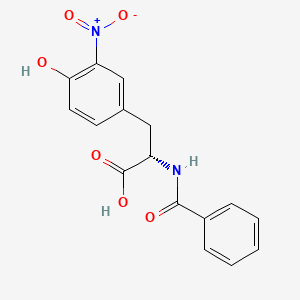
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
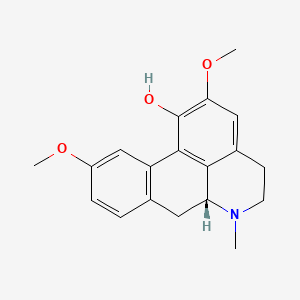
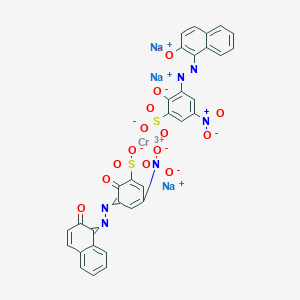

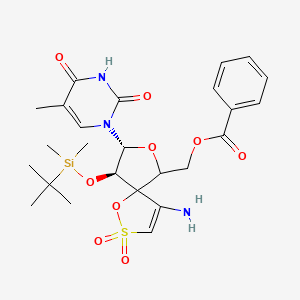
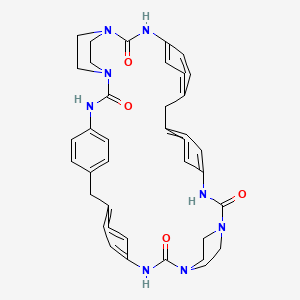
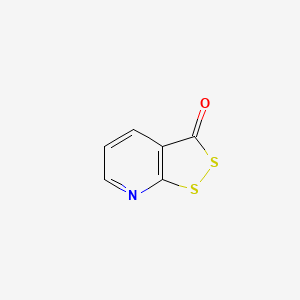
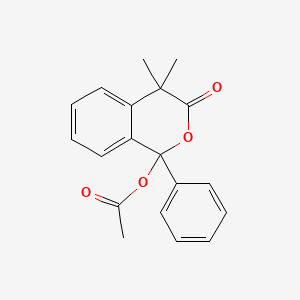
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

